2,2'-((Tetramethylene)di-p-phenylene)disuccinimide

Beschreibung

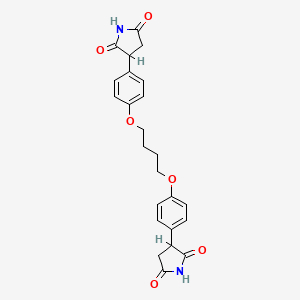

2,2'-((Tetramethylene)di-p-phenylene)disuccinimide is a bis-succinimide derivative featuring a tetramethylene (butylene) chain bridging two para-phenylene groups, each substituted with a succinimide moiety. The compound is structurally characterized by its dual aromatic rings connected via a flexible four-carbon alkylene spacer, which influences its physicochemical properties, including solubility, thermal stability, and reactivity.

Eigenschaften

CAS-Nummer |

87367-89-3 |

|---|---|

Molekularformel |

C24H24N2O6 |

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

3-[4-[4-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]butoxy]phenyl]pyrrolidine-2,5-dione |

InChI |

InChI=1S/C24H24N2O6/c27-21-13-19(23(29)25-21)15-3-7-17(8-4-15)31-11-1-2-12-32-18-9-5-16(6-10-18)20-14-22(28)26-24(20)30/h3-10,19-20H,1-2,11-14H2,(H,25,27,29)(H,26,28,30) |

InChI-Schlüssel |

JFRADCVGQVHAHW-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide typically involves a multi-step process. One common method includes the reaction of p-phenylenediamine with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the tetramethylene bridge, resulting in the final compound.

Industrial Production Methods

Industrial production of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((Tetramethylene)di-p-phenylene)disuccinimide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, typically used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of halogenated derivatives or other substituted compounds.

Wissenschaftliche Forschungsanwendungen

2,2’-((Tetramethylene)di-p-phenylene)disuccinimide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

Industry: The compound is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,2’-((Tetramethylene)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Alkylene Dioxy Linkers

2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide

- Structure : Features a six-carbon (hexamethylene) spacer.

- Key Properties :

- Increased hydrophobicity and flexibility due to the longer alkylene chain.

- Likely lower melting point compared to shorter-chain analogs (hypothesized based on polymer chemistry principles). CAS No.: 87367-93-9; InChIKey: CUOGGHGQUZPYMN-UHFFFAOYSA-N .

2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide

- Structure : Contains a single-carbon (methylene) spacer.

- Key Properties :

- Higher rigidity and crystallinity due to reduced chain flexibility.

- Potential for enhanced thermal stability compared to tetramethylene and hexamethylene variants. CAS No.: 87367-86-0; InChIKey: ASFQATAUKWCPMA-UHFFFAOYSA-N .

Target Compound: 2,2'-((Tetramethylene)di-p-phenylene)disuccinimide

- Structure : Intermediate four-carbon (tetramethylene) spacer.

- Key Properties :

- Expected intermediate thermal stability between methylene and hexamethylene analogs.

Hypothetical Comparative Data Table

| Property | Methylene Variant | Tetramethylene Variant | Hexamethylene Variant |

|---|---|---|---|

| Spacer Chain Length | 1 carbon | 4 carbons | 6 carbons |

| Inferred Melting Point | High | Moderate | Low |

| Flexibility | Low | Moderate | High |

| Hydrophobicity | Low | Moderate | High |

| CAS No. | 87367-86-0 | Not provided | 87367-93-9 |

Functional Group Analogs

Methylene Di-p-phenylene Isocyanate (MDI)

- Structure : Similar di-p-phenylene core but with isocyanate (-NCO) groups instead of succinimide.

- Applications : Widely used in polyurethane production. The absence of succinimide limits direct comparison but highlights the structural versatility of di-p-phenylene compounds .

N-(2-Succinyl) Phenylephrine

- Structure : Contains a succinimide moiety but lacks the di-p-phenylene backbone.

- Relevance : Demonstrates the pharmaceutical relevance of succinimide derivatives, though structural differences preclude direct property comparisons .

Research Findings and Limitations

- Structural Insights : Alkylene spacer length critically impacts flexibility and hydrophobicity, as seen in polymer analogs like poly(tetramethylene terephthalate) .

- Data Gaps : Specific experimental data (e.g., melting points, solubility) for the tetramethylene variant are absent in the provided evidence, necessitating extrapolation from analogs.

- Industrial Relevance : MDI’s market analysis suggests that di-p-phenylene compounds are industrially significant, though functional groups dictate niche applications.

Biologische Aktivität

2,2'-((Tetramethylene)di-p-phenylene)disuccinimide is a compound of significant interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by two succinimide groups linked by a tetramethylene bridge and phenylene units, allows for diverse biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure consists of:

- Two succinimide moieties that can participate in various biological interactions.

- A tetramethylene bridge that provides flexibility and spatial arrangement for interaction with biological targets.

- Protein Interaction : The compound exhibits a propensity to interact with proteins through non-covalent and covalent bonding. This interaction can influence protein folding and stability, potentially leading to therapeutic applications in diseases associated with protein misfolding.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways. This inhibition can modulate the production of pro-inflammatory cytokines.

- Cellular Uptake : The compound's structure facilitates cellular uptake, which is crucial for its effectiveness as a therapeutic agent. Its ability to penetrate cell membranes allows it to exert effects intracellularly.

Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of this compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound. The study concluded that the compound could serve as a potential therapeutic agent for inflammatory diseases.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| TNF-alpha (pg/mL) | 150 ± 20 | 75 ± 15* |

| IL-6 (pg/mL) | 200 ± 30 | 100 ± 20* |

*Statistically significant difference (p < 0.05).

Study 2: Antioxidant Activity

Another research focused on the antioxidant capacity of the compound using DPPH radical scavenging assays. The results demonstrated that the compound effectively scavenged free radicals, indicating its potential application in oxidative stress-related conditions.

| Concentration (µM) | % Scavenging Activity |

|---|---|

| 10 | 30% |

| 50 | 60% |

| 100 | 85% |

Safety and Toxicity

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro studies on human cell lines showed low cytotoxicity at therapeutic concentrations, suggesting a favorable safety margin for further development.

Applications

- Drug Development : The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

- Material Science : Its unique chemical properties allow for potential applications in creating biocompatible materials for drug delivery systems.

- Bioconjugation : The presence of succinimide groups makes it suitable for bioconjugation processes in targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.